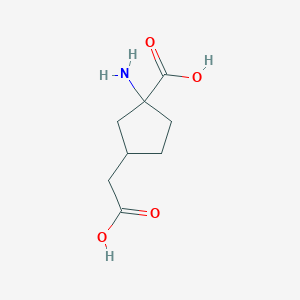![molecular formula C11H17ClO4 B15123857 dimethyl 2-[(E)-3-chloroprop-2-enyl]-2-propan-2-ylpropanedioate](/img/structure/B15123857.png)
dimethyl 2-[(E)-3-chloroprop-2-enyl]-2-propan-2-ylpropanedioate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Dimethyl 2-[(E)-3-chloroprop-2-enyl]-2-propan-2-ylpropanedioate is an organic compound with a complex structure that includes a chlorinated prop-2-enyl group and two ester functionalities
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of dimethyl 2-[(E)-3-chloroprop-2-enyl]-2-propan-2-ylpropanedioate typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the alkylation of dimethyl malonate with 3-chloroprop-2-enyl bromide in the presence of a base such as sodium hydride. The reaction is carried out in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, industrial methods may incorporate advanced purification techniques such as distillation and recrystallization to obtain high-purity this compound.
Analyse Chemischer Reaktionen
Types of Reactions
Dimethyl 2-[(E)-3-chloroprop-2-enyl]-2-propan-2-ylpropanedioate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ester groups into alcohols or other reduced forms.
Substitution: The chlorinated prop-2-enyl group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like sodium azide (NaN3) or thiols can be used under appropriate conditions to achieve substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can result in a variety of substituted derivatives depending on the nucleophile employed.
Wissenschaftliche Forschungsanwendungen
Dimethyl 2-[(E)-3-chloroprop-2-enyl]-2-propan-2-ylpropanedioate has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein-ligand interactions.
Industry: It may be used in the production of specialty chemicals and materials with specific properties.
Wirkmechanismus
The mechanism by which dimethyl 2-[(E)-3-chloroprop-2-enyl]-2-propan-2-ylpropanedioate exerts its effects involves interactions with molecular targets such as enzymes and receptors. The ester groups can undergo hydrolysis to release active intermediates that interact with biological targets. The chlorinated prop-2-enyl group may also play a role in modulating the compound’s activity by influencing its binding affinity and specificity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Dimethyl fumarate: Known for its use in treating multiple sclerosis, it shares the ester functionality but differs in its overall structure and biological activity.
Dimethyl acetylenedicarboxylate: Another ester-containing compound, it is widely used in organic synthesis but has different reactivity due to the presence of a triple bond.
Uniqueness
Dimethyl 2-[(E)-3-chloroprop-2-enyl]-2-propan-2-ylpropanedioate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
Eigenschaften
Molekularformel |
C11H17ClO4 |
|---|---|
Molekulargewicht |
248.70 g/mol |
IUPAC-Name |
dimethyl 2-[(E)-3-chloroprop-2-enyl]-2-propan-2-ylpropanedioate |
InChI |
InChI=1S/C11H17ClO4/c1-8(2)11(6-5-7-12,9(13)15-3)10(14)16-4/h5,7-8H,6H2,1-4H3/b7-5+ |
InChI-Schlüssel |
SPXNFVXNCZHDPB-FNORWQNLSA-N |
Isomerische SMILES |
CC(C)C(C/C=C/Cl)(C(=O)OC)C(=O)OC |
Kanonische SMILES |
CC(C)C(CC=CCl)(C(=O)OC)C(=O)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




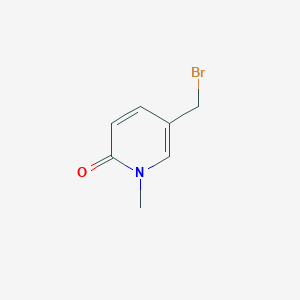

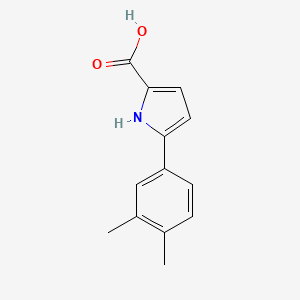
![Exo-9-azabicyclo[3.3.1]nonane-3-carbonitrile](/img/structure/B15123795.png)


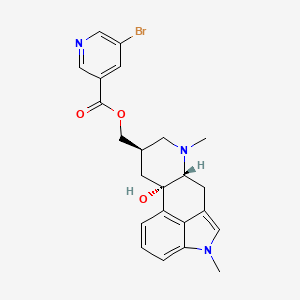
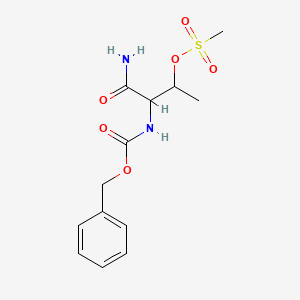
![[4-(4-cyanophenyl)phenyl] 4-butylbenzoate](/img/structure/B15123837.png)
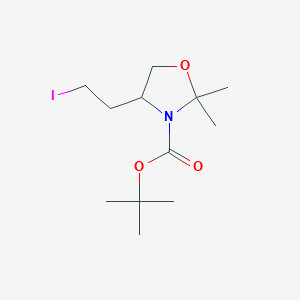
![L-Glutamic acid, N-[(9H-fluoren-9-ylmethoxy)carbonyl]-L-alpha-glutamyl-, 1,25-bis(1,1-dimethylethyl) ester](/img/structure/B15123851.png)
